molecular formula C17H23N3O3 B7693342 N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7693342
M. Wt: 317.4 g/mol
InChI Key: DPGUEIXFMCPFNI-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzohydrazide with tert-butyl isocyanide in the presence of a suitable catalyst to form the oxadiazole ring. The reaction conditions often involve heating the reactants in an appropriate solvent such as ethanol or acetonitrile under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

IUPAC Name

N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)19-14(21)6-5-7-15-18-16(20-23-15)12-8-10-13(22-4)11-9-12/h8-11H,5-7H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUEIXFMCPFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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